

Synthesis and Characterization of N-(4-Bromopyridin-2-yl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: **N-(4-Bromopyridin-2-yl)acetamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **N-(4-Bromopyridin-2-yl)acetamide**, a key intermediate in pharmaceutical research. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the compound, presented in a format tailored for scientific professionals.

Compound Overview

N-(4-Bromopyridin-2-yl)acetamide is a substituted pyridine derivative. Its structure incorporates a bromo-functionalized pyridine ring and an acetamide group, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of **N-(4-Bromopyridin-2-yl)acetamide**

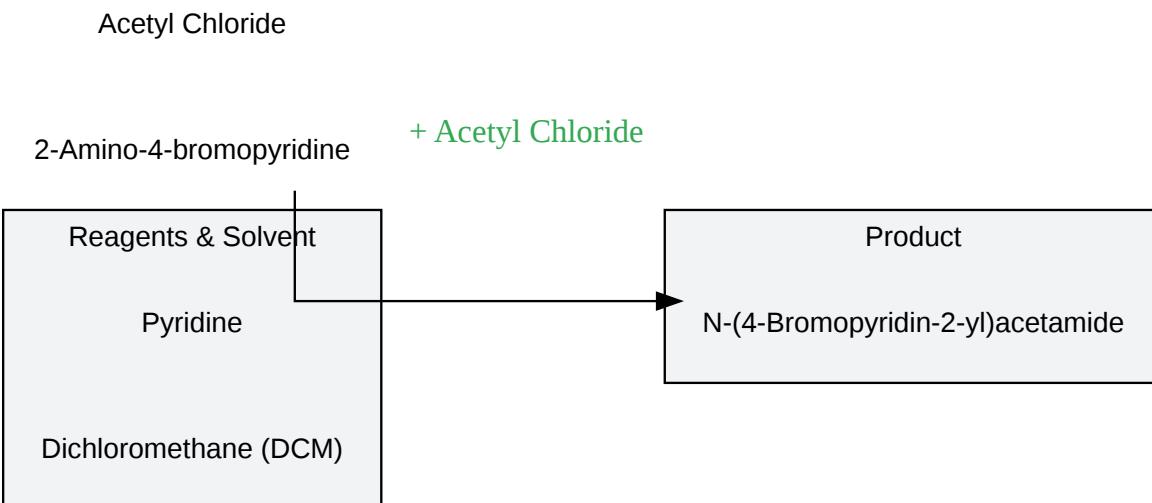
Property	Value	Source
Molecular Formula	C ₇ H ₇ BrN ₂ O	PubChemLite[1]
Molecular Weight	215.05 g/mol	Benchchem[2]
CAS Number	1026796-81-5	ChemScene[3]
Appearance	Solid (predicted)	-
Purity	≥98%	ChemScene[3]
SMILES	CC(=O)NC1=NC=CC(=C1)Br	PubChemLite[1]
InChI	InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)	PubChemLite[1]
InChIKey	LFMGMKPLBDZJLP-UHFFFAOYSA-N	Benchchem[2]

Synthesis Protocol

The synthesis of **N-(4-Bromopyridin-2-yl)acetamide** is achieved through the acylation of 2-amino-4-bromopyridine with acetyl chloride.[2]

Reaction Scheme

Reaction Scheme for N-(4-Bromopyridin-2-yl)acetamide Synthesis

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Caption: Synthesis of **N-(4-Bromopyridin-2-yl)acetamide**.

Experimental Procedure

The following protocol is adapted from a literature procedure with a reported yield of 72%.[\[2\]](#)

Materials:

- 4-bromo-2-aminopyridine (87 mmol)
- Acetyl chloride (117 mmol)
- Pyridine (130 mmol)
- Dichloromethane (200 mL)
- Water
- Brine
- Sodium sulfate (Na_2SO_4)

- Hexane

Equipment:

- Reaction flask
- Stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) was added dropwise.
- The reaction mixture was stirred at room temperature for 4 hours.
- Water was added to the reaction mixture, and it was then extracted with dichloromethane.
- The combined organic layers were washed with brine, dried over Na_2SO_4 , and concentrated under reduced pressure.
- The resulting residue was washed with hexane to afford the final product.

Characterization Data

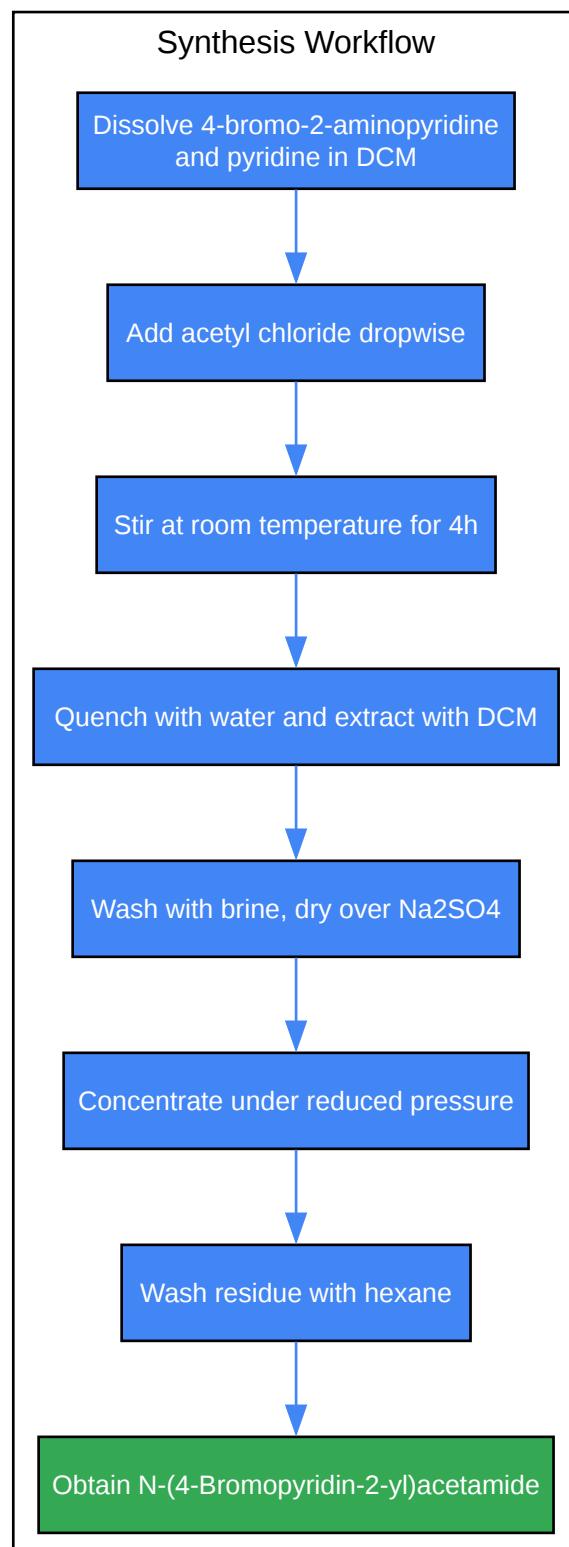
No experimental spectral data for **N-(4-Bromopyridin-2-yl)acetamide** was found in the searched literature. The following table summarizes the predicted and expected characterization data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **N-(4-Bromopyridin-2-yl)acetamide**

Technique	Expected Features	Reference Compounds
¹ H NMR	Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), and aromatic protons on the pyridine ring.	N-phenylacetamide, 4-Bromophenyl acetamide[4]
¹³ C NMR	Resonances for the carbonyl carbon (~168 ppm), acetyl methyl carbon (~24 ppm), and carbons of the bromopyridyl ring.	N-phenylacetamide, 4-Bromophenyl acetamide[4]
IR Spectroscopy	Characteristic peaks for N-H stretching (~3300 cm ⁻¹), C=O stretching (~1670 cm ⁻¹), and C-Br stretching.	N-(4-bromophenyl)acetamide[5]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) and fragmentation patterns corresponding to the loss of acetyl and bromo groups.	Predicted data from PubChemLite[1]

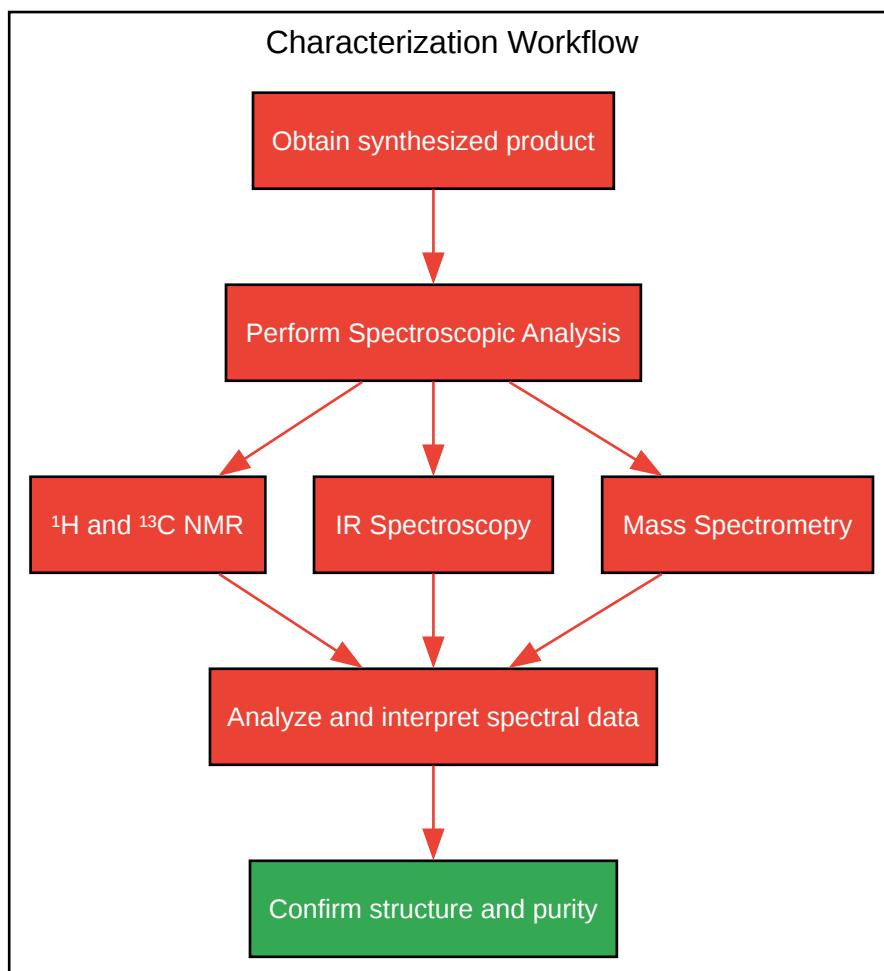
Experimental and Data Analysis Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: Step-by-step synthesis workflow.



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References

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